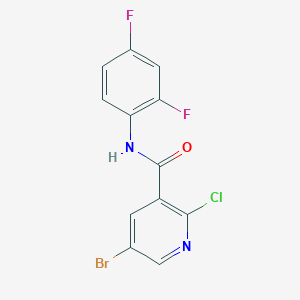
5-Bromo-2-chloro-N-(2,4-difluorophenyl)nicotinamide
Cat. No. B1466197
Key on ui cas rn:
931105-34-9
M. Wt: 347.54 g/mol
InChI Key: BCUKARIJSWKEBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07547782B2
Procedure details


To a suspension of 5-bromo-2-hydroxynicotinic acid (2.20 g, 10 mmol Synthesis, 2002, 528-532) in 10 mL of SOCl2 at room temperature was added slowly 1 mL of DMF and the resulting solution was then heated at 80° C. for 2 h. The excess SOCl2 was removed under reduced pressure. The residue dissolved in 50 mL of dichloromethane (DCM). To the mixture was added 2,4-di-fluoroaniline (1.29 g, 10 mmol), followed by the addition of 4 mL of triethylamine. The reaction mixture was stirred at room temperature for 1 h and then diluted with 20 mL of H2O. The two layers were separated and the aqueous layer extracted with EtOAc. The combined organic layers were washed with brine and dried over MgSO4. After filtration and concentration, the residue was triturated with DCM and filtered and washed with DCM to provide the desired compound (1.40 g, 40% yield). MS (ESI+) m/z 347.13, 349.12, 351.09 (M+H)+.






Name
Yield
40%
Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[N:4][C:5](O)=[C:6]([CH:10]=1)[C:7]([OH:9])=O.CN(C=O)C.[F:17][C:18]1[CH:24]=[C:23]([F:25])[CH:22]=[CH:21][C:19]=1[NH2:20].C(N(CC)CC)C.O=S(Cl)[Cl:35]>O>[Br:1][C:2]1[CH:3]=[N:4][C:5]([Cl:35])=[C:6]([CH:10]=1)[C:7]([NH:20][C:19]1[CH:21]=[CH:22][C:23]([F:25])=[CH:24][C:18]=1[F:17])=[O:9]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2.2 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=NC(=C(C(=O)O)C1)O
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
reactant
|
|
Smiles
|
O=S(Cl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
1 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(C)C=O
|
Step Three
|
Name
|
|
|
Quantity
|
1.29 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=C(N)C=CC(=C1)F
|
Step Four
|
Name
|
|
|
Quantity
|
4 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
Step Five
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred at room temperature for 1 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The excess SOCl2 was removed under reduced pressure
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The residue dissolved in 50 mL of dichloromethane (DCM)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The two layers were separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous layer extracted with EtOAc
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic layers were washed with brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over MgSO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
After filtration and concentration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue was triturated with DCM
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with DCM
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1C=NC(=C(C(=O)NC2=C(C=C(C=C2)F)F)C1)Cl
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.4 g | |
| YIELD: PERCENTYIELD | 40% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
